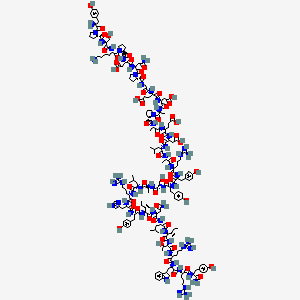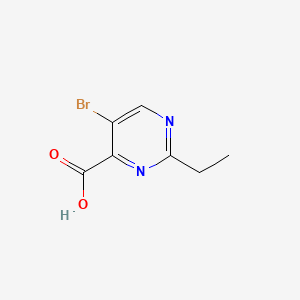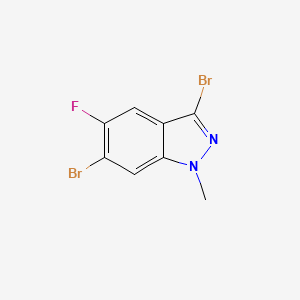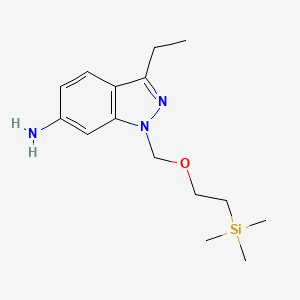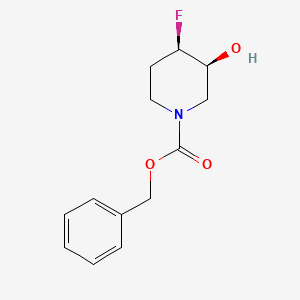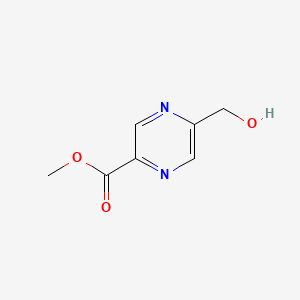
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1262803-64-4 and a Linear Formula: C7H8N2O3 . It has a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of this compound starts from 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which on further treatment with hydrazine hydrate transforms to carbohydrazide .Molecular Structure Analysis
The molecular structure of “Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is represented by the Inchi Code: 1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis
The carbohydrazide is treated with differently substituted aromatic carbonyl compounds giving hydrazones . Also, it reacts with Ln (NO 3) 3 ·6H 2 O and K 4 [W (CN) 8 ]·2H 2 O to form unique three-dimensional network structures .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional functional groups, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals .
Biological Activity Studies
This compound is utilized in the study of biological activities, such as urease inhibition, antioxidant, and antimicrobial properties. It’s a starting material for synthesizing hydrazones, which are evaluated for their potential therapeutic effects .
Coordination Chemistry
In coordination chemistry, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is used to form ligands that bind to transition metals. These ligand-metal complexes are significant in catalysis and materials science .
Solar Energy Conversion
The compound is an intermediate in the preparation of bipyrazine derivatives, which are coordinated to transition metals for use in solar energy conversion studies. This application is crucial for developing new materials for solar cells .
Crystallography
Due to its well-defined crystal structure, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is important in crystallography research. It helps in understanding molecular interactions and designing materials with desired properties .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound is involved in the preparation of various organic molecules. Its reactivity makes it suitable for constructing complex molecular architectures needed in synthetic chemistry .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQDZWMZNJQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262803-64-4 | |
| Record name | methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

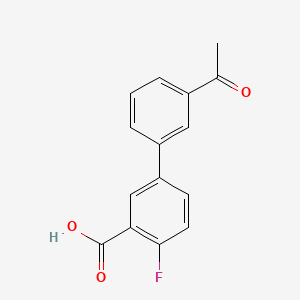

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
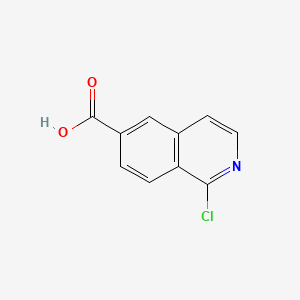

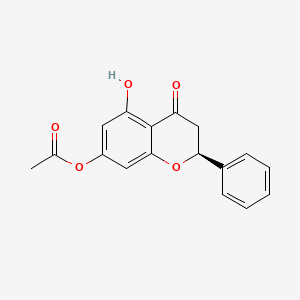
![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
